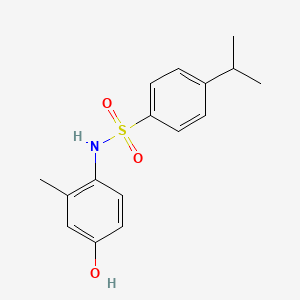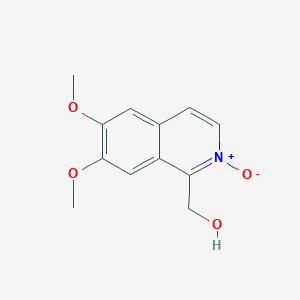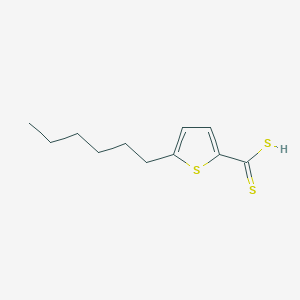
5-Hexylthiophene-2-carbodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexylthiophene-2-carbodithioic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a hexyl group attached to the thiophene ring and a carbodithioic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexylthiophene-2-carbodithioic acid typically involves the functionalization of thiophene derivatives. One common method is the direct electrophilic borylation of 2,5-dibromo-3-hexylthiophene, followed by subsequent reactions to introduce the carbodithioic acid group . The reaction conditions often involve the use of organometallic reagents and catalysts, such as nickel or palladium-based systems, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexylthiophene-2-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or iodine can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
5-Hexylthiophene-2-carbodithioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and other advanced materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 5-Hexylthiophene-2-carbodithioic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The sulfur atoms in the thiophene ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. Additionally, the carbodithioic acid group may interact with metal ions, affecting the compound’s overall behavior in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hexylthiophene-2-carbodithioic acid
- 5-Hexylthiophene-2-carboxylic acid
- 2,5-Dibromo-3-hexylthiophene
Uniqueness
5-Hexylthiophene-2-carbodithioic acid is unique due to the presence of both a hexyl group and a carbodithioic acid functional group. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics. Compared to similar compounds, it offers a unique balance of solubility, reactivity, and stability .
Propriétés
Numéro CAS |
921221-49-0 |
|---|---|
Formule moléculaire |
C11H16S3 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
5-hexylthiophene-2-carbodithioic acid |
InChI |
InChI=1S/C11H16S3/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8H,2-6H2,1H3,(H,12,13) |
Clé InChI |
KZNDLRCZAKKICZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(S1)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium bromide](/img/structure/B14193416.png)
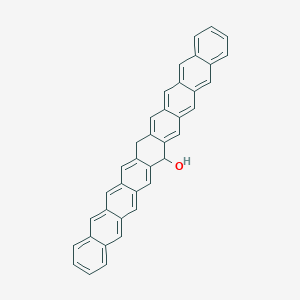
![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)
![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
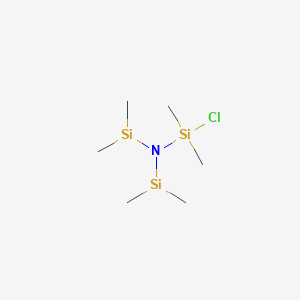
![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)
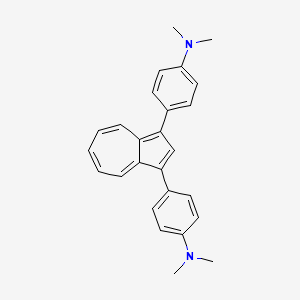

![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
